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Compound of Interest

Compound Name: Ethyl 10(2)-heptadecenoate

Cat. No.: B15622443

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Ethyl cis-10-heptadecenoate, a long-chain fatty acid ethyl ester. Due to the limited
availability of direct experimental data for this specific compound in public databases, this
guide presents predicted Nuclear Magnetic Resonance (NMR) data based on analogous
compounds and established spectroscopic principles. Additionally, mass spectrometry (MS)
data for the closely related Methyl cis-10-heptadecenoate is provided as a reference, with a
discussion of the expected variations for the ethyl ester. This document also outlines general
experimental protocols for the acquisition of such data for fatty acid ethyl esters (FAEES).

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR and 3C NMR chemical shifts, and the
mass spectrometry data for Ethyl cis-10-heptadecenoate.

Predicted *H NMR Data

The predicted *H NMR spectrum of Ethyl cis-10-heptadecenoate in a deuterated solvent (e.g.,
CDCls) would exhibit characteristic signals for the ethyl ester group and the unsaturated fatty
acid chain. The predictions are based on known chemical shifts for similar fatty acid ethyl
esters.

Table 1: Predicted *H NMR Chemical Shifts for Ethyl cis-10-heptadecenoate
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
-CH=CH- (Olefinic
~5.34 m 2H
protons)
-O-CH2-CHs (Ethyl
4.12 q 2H
ester)
-CH2-COO-
2.28 t 2H (Methylene alpha to
carbonyl)
-CH2-CH=CH-CHz2-
~2.01 m 4H _
(Allylic protons)
-CH2-CH2-COO-
~1.62 p 2H (Methylene beta to
carbonyl)
-(CH2)s- (Methylene
~1.25-1.35 m 16H ] ]
groups in the chain)
-O-CH2-CHs (Ethyl
1.25 t 3H
ester)
CHs- (Terminal methyl
0.88 t 3H

group)

m = multiplet, q = quartet, t = triplet, p = pentet

Predicted **C NMR Data

The predicted 3C NMR spectrum provides information on the carbon framework of the
molecule. The chemical shifts are estimated based on the analysis of similar unsaturated fatty
acid esters.

Table 2: Predicted 3C NMR Chemical Shifts for Ethyl cis-10-heptadecenoate
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Chemical Shift (ppm) Assighment

~173.8 C=0 (Ester carbonyl)

~130.0 -CH=CH- (Olefinic carbons)

~60.1 -O-CHz2-CHs (Ethyl ester)

~34.4 -CH2-COO- (Methylene alpha to carbonyl)
~31.9 Methylene carbons in the chain

~29.7 Methylene carbons in the chain

~29.5 Methylene carbons in the chain

~29.3 Methylene carbons in the chain

~29.1 Methylene carbons in the chain

~27.2 Allylic carbons

~25.0 Methylene beta to carbonyl

~22.7 Methylene adjacent to terminal methyl
~14.3 -O-CH2-CHs (Ethyl ester)

~14.1 CHs- (Terminal methyl group)

Mass Spectrometry (MS) Data

Direct experimental mass spectrometry data for Ethyl cis-10-heptadecenoate is not readily
available. However, the mass spectrum of the corresponding methyl ester, Methyl cis-10-
heptadecenoate, is available from the NIST WebBook and can be used as a reference.[1][2]
The fragmentation pattern for the ethyl ester is expected to be similar, with key differences in
the molecular ion and fragments containing the ester group.

Table 3: Mass Spectrometry Data for Methyl cis-10-heptadecenoate and Expected Data for
Ethyl cis-10-heptadecenoate
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Relative Proposed Proposed
. Expected m/z
m/z Intensity (%) Fragment Fragment
(Ethyl Ester)
(Methyl Ester) (Methyl Ester) (Ethyl Ester)
296 - - [M]* Molecular lon
282 15 [M]* - -
Loss of ethoxy
265 - - [M-OCH2CHs]*
group
251 10 [M-OCHs]* - -
[M-CaHsOJ* [M-C3HeO]*
222 20 236
(McLafferty+1) (McLafferty+1)
180 18
166 25
152 30
138 35
124 45
110 60
96 80
McLafferty
88 - - 100 rearrangement
ion
87 100
[CHsOC(OH)=C
74 85 - -
Hz]* (McLafferty)
55 95

The molecular weight of Ethyl cis-10-heptadecenoate is 296.51 g/mol . The Electron lonization
(El) mass spectrum is expected to show a molecular ion peak at m/z 296. A characteristic
fragmentation of fatty acid ethyl esters is the McLafferty rearrangement, which would yield a
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prominent ion at m/z 88.[3] Another common fragmentation is the loss of the ethoxy group (-
OCH2CHs), resulting in an ion at m/z 251.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of fatty acid ethyl esters.
Specific parameters may need to be optimized for the instrument used and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl cis-10-
heptadecenoate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCls). Add a
small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
referencing (0 ppm).

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a suitable probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve
a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 13C.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:

o Sample Preparation: Prepare a dilute solution of the purified Ethyl cis-10-heptadecenoate in
a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of
approximately 1 mg/mL.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with
an electron ionization (EI) source.

e Gas Chromatography:
o Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o Injection: Inject 1 pL of the sample solution into the GC inlet, typically in split or splitless
mode.

o Oven Program: A temperature program is used to separate the components. A typical
program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold
for 5 minutes.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometry:
o lonization: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

o Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
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o Data Analysis: Identify the peak corresponding to Ethyl cis-10-heptadecenoate in the total
ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular
ion and the fragmentation pattern. Compare the obtained spectrum with spectral libraries (if
available) and the expected fragmentation patterns for FAEEs.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
fatty acid ester like Ethyl cis-10-heptadecenoate.

Sample Preparation

Synthesis & Purification of

Ethyl cis-10-heptadecenoate

pectroscopic Analysis

NMR Spectroscopy Mass Spectrometry

(*H and :C) (GC-MS)

Data Interpretation
NMR Spectral Data Mass Spectrum
(Chemical Shifts, Coupling, Integration) (Molecular lon, Fragmentation)
Conclusion

Structural Elucidation and

Data Reporting

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Ethyl cis-10-heptadecenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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